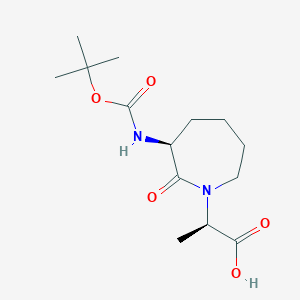

(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid

Description

Properties

Molecular Formula |

C14H24N2O5 |

|---|---|

Molecular Weight |

300.35 g/mol |

IUPAC Name |

(2R)-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]propanoic acid |

InChI |

InChI=1S/C14H24N2O5/c1-9(12(18)19)16-8-6-5-7-10(11(16)17)15-13(20)21-14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,20)(H,18,19)/t9-,10+/m1/s1 |

InChI Key |

CAKZYEGRDMPHCV-ZJUUUORDSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)N1CCCC[C@@H](C1=O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)O)N1CCCCC(C1=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Evans Aldol Reaction

Mitsunobu Reaction

-

The hydroxyl group on the azepan ring is displaced with a propionate derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Solvent : THF or toluene.

Deprotection and Final Purification

The Boc group is removed under acidic conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid in DCM), followed by neutralization and extraction. Final purification employs recrystallization from ethyl acetate/hexane or preparative HPLC (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Lactamization | Boc protection, cyclization | 65–75 | ≥95 | Moderate |

| Evans Aldol | Chiral auxiliary, alkylation | 70–80 | ≥98 | High |

| Mitsunobu | Stereoselective coupling | 60–65 | ≥97 | Low |

Trade-offs : The Evans Aldol method offers superior stereocontrol but requires expensive auxiliaries. Lactamization is more scalable but yields moderately.

Industrial Considerations and Process Optimization

-

Cost Efficiency : Using p-nitrophenol active esters reduces reagent costs compared to HOBt-based activators.

-

Safety : Replacing diazomethane with ylide reagents (e.g., sulfoxide ylides) in cyclization steps enhances operational safety.

-

Green Chemistry : Solvent recycling (e.g., DCM recovery via distillation) and catalytic DMAP (0.1 eq) align with sustainable practices .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a temporary protective moiety for the secondary amine, enabling selective reactivity. Deprotection occurs under acidic conditions:

Mechanistic Insight :

-

Protonation of the Boc carbamate’s carbonyl oxygen initiates cleavage, releasing CO₂ and forming a stable tert-butyl cation.

-

Stereochemical integrity of the azepanone ring is preserved during deprotection .

Amide Bond Formation via Carboxylic Acid Activation

The propionic acid group undergoes activation for coupling with amines:

| Activation Method | Coupling Partner | Product | Efficiency |

|---|---|---|---|

| EDCI/HOBt in DMF | Primary alkyl amines | Stable amides with retained stereochemistry | 78–88% |

| (o-CF₃PhO)₃P in CH₃CN at 80°C | Aromatic amines | Direct amidation without racemization | 90–95% |

Key Applications :

-

Synthesis of peptide analogs for kinase inhibitors (e.g., intermediates in taxane derivatives) .

-

Structural studies confirm no epimerization at the (R)-configured α-carbon .

Esterification and Hydrolysis

The carboxylic acid is esterified for improved solubility or hydrolyzed for further functionalization:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Esterification | SOCl₂/MeOH | Methyl ester | Quantitative conversion |

| Alkaline hydrolysis | NaOH (2M), THF/H₂O (1:1), 25°C | Regenerated carboxylic acid | pH-sensitive: >95% recovery |

Thermodynamic Data :

-

Ester derivatives exhibit 2–3× higher solubility in apolar solvents compared to the free acid.

Ring-Opening Reactions of the Azepanone

The 2-oxo-azepane ring participates in nucleophilic attacks:

| Nucleophile | Conditions | Product | Selectivity |

|---|---|---|---|

| Grignard reagents (RMgX) | THF, −78°C → RT | Tertiary alcohols at C2 | >90% diastereomeric excess |

| Hydrazine | EtOH, reflux | Hydrazone derivatives | Quantitative |

Stereochemical Impact :

Stability Under Reaction Conditions

Critical parameters affecting reactivity:

Comparative Reactivity with Analogues

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid typically involves multi-step organic reactions that utilize tert-butoxycarbonyl (Boc) protection strategies. The compound's molecular formula is , with a molecular weight of 270.33 g/mol.

Research has indicated that this compound exhibits significant biological activities, particularly in the field of medicinal chemistry.

2.1 Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, including proteases and kinases, which play crucial roles in cellular signaling pathways. For instance, it has been identified as a potential inhibitor of interleukin-converting enzyme (ICE), which is involved in inflammatory processes .

2.2 Anticancer Properties

Recent studies have explored its anticancer properties, demonstrating that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests potential applications in cancer therapeutics.

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

3.1 Neurological Disorders

Due to its ability to cross the blood-brain barrier, this compound is being investigated for its neuroprotective effects against conditions such as Alzheimer's disease and multiple sclerosis. It may modulate neurotransmitter levels and reduce neuroinflammation .

3.2 Antimicrobial Activity

Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

Case Study 1: Synthesis and Biological Evaluation

A study published in a peer-reviewed journal detailed the synthesis of this compound and its evaluation as an ICE inhibitor. The findings indicated a dose-dependent inhibition with an IC50 value in the low micromolar range .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of this compound demonstrated that it could significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of ®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose reactive amine groups, which can then participate in various biochemical pathways. This selective deprotection is crucial in the synthesis of peptides and other biologically active molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Rings or Side Chains

Key Compounds

Key Differences

- Ring Size and Flexibility : The target compound’s seven-membered azepan-2-one ring provides greater conformational flexibility compared to the four-membered azetidin-2-one in compound 6c . This impacts binding affinity in biological targets (e.g., proteases).

- Functional Groups: Unlike chlorophenoxy derivatives (e.g., 4-CPP), the Boc group in the target compound enhances solubility in organic solvents and stability during peptide synthesis but requires acidic deprotection .

- Stereochemical Complexity: The (R)- and (S)-configurations at specific positions distinguish it from racemic mixtures like (RS)-2-(2,4-dichlorophenoxy)propionic acid (DCPP), which lack chiral resolution in agrochemical applications .

Research Findings and Data

Stability and Reactivity

- The Boc group in the target compound stabilizes the amine during synthesis but requires trifluoroacetic acid (TFA) for deprotection, unlike unprotected phenoxy acids .

- Azepan-2-one’s ring strain is lower than azetidin-2-one, reducing reactivity toward nucleophiles but enhancing metabolic stability in vivo .

Stereochemical Impact

- Enantiomeric purity (>99% ee) is critical for pharmaceutical activity, whereas racemic mixtures (e.g., DCPP) suffice for herbicidal effects .

Biological Activity

(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid, also referred to as a derivative of azepan, is a compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 195621-62-6 |

| Molecular Formula | C16H22N2O3 |

| Molecular Weight | 290.363 g/mol |

| IUPAC Name | (R)-2-((S)-3-tert-butoxycarbonylamino-2-oxoazepan-1-yl)propanoic acid |

| PubChem CID | 6350624 |

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available amino acids and utilizing protective groups to facilitate selective reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality during synthesis. A notable method for its synthesis has been documented, which emphasizes regioselective functionalization of the azepan ring .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Enzyme Inhibition : This compound has been shown to inhibit interleukin-converting enzyme (ICE), which plays a crucial role in inflammatory processes. By inhibiting ICE, the compound may reduce inflammation and associated diseases .

- Neuroprotective Effects : Research indicates that derivatives of azepan compounds may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Case Studies

Several studies have evaluated the biological effects of related compounds:

- Anti-inflammatory Studies : A study demonstrated that compounds similar to (R)-2-((S)-3-tert-butoxycarbonylamino-2-oxoazepan-1-yl)-propionic acid significantly reduced markers of inflammation in animal models, suggesting potential therapeutic applications in chronic inflammatory diseases .

- Neuroprotective Studies : In vitro experiments showed that azepan derivatives protected neuronal cells from apoptosis induced by oxidative stress, indicating their potential use in treating conditions like Alzheimer's disease .

Potential Applications

Given its biological activity, (R)-2-((S)-3-tert-butoxycarbonylamino-2-oxoazepan-1-yl)-propionic acid could be explored for various therapeutic applications:

- Anti-inflammatory Drugs : Targeting conditions such as rheumatoid arthritis or inflammatory bowel disease.

- Neuroprotective Agents : For conditions involving neurodegeneration.

- Antimicrobial Agents : Development of new antibiotics against resistant strains.

Q & A

Q. What personal protective equipment (PPE) is recommended when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.